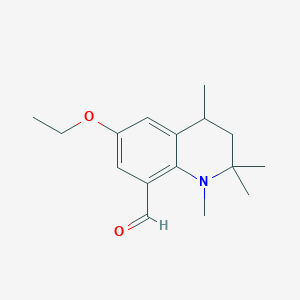![molecular formula C12H17BrN4O2 B11048897 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol](/img/structure/B11048897.png)
2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol is a synthetic organic compound characterized by its unique structure, which includes a benzoxadiazole ring substituted with a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol typically involves multiple steps:
Formation of the Benzoxadiazole Ring: The initial step involves the synthesis of the benzoxadiazole ring. This can be achieved through the reaction of o-phenylenediamine with nitrous acid, followed by bromination to introduce the bromine atom at the 6-position.
Alkylation: The brominated benzoxadiazole is then subjected to alkylation with methylamine to form the intermediate compound.
Final Coupling: The intermediate is further reacted with 2-chloroethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group on the benzoxadiazole ring, converting it to an amine.
Substitution: The bromine atom on the benzoxadiazole ring can be substituted with various nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol is used as a fluorescent probe due to its benzoxadiazole moiety, which exhibits strong fluorescence properties. It is employed in the study of molecular interactions and reaction mechanisms.
Biology
In biological research, this compound is used to label biomolecules, enabling the visualization of cellular processes through fluorescence microscopy. It is particularly useful in studying protein-protein interactions and cellular uptake mechanisms.
Medicine
In medicine, the compound’s fluorescent properties are harnessed for diagnostic purposes, such as imaging of cancer cells. It is also investigated for its potential therapeutic applications, including drug delivery systems and targeted therapy.
Industry
In industrial applications, the compound is used in the development of advanced materials, such as fluorescent dyes and sensors. Its unique structure allows for the creation of materials with specific optical properties.
作用机制
The mechanism by which 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol exerts its effects is primarily through its interaction with molecular targets via its benzoxadiazole ring. This interaction often involves the formation of hydrogen bonds and π-π stacking with aromatic residues in proteins. The compound’s fluorescence is activated upon binding to its target, allowing for real-time monitoring of biological processes.
相似化合物的比较
Similar Compounds
2-((2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol: Similar structure but with a nitro group instead of a bromine atom.
2-((2-[(6-Chloro-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in 2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol imparts unique electronic properties, enhancing its fluorescence intensity and stability compared to its analogs. This makes it particularly valuable in applications requiring high sensitivity and specificity.
属性
分子式 |
C12H17BrN4O2 |
|---|---|
分子量 |
329.19 g/mol |
IUPAC 名称 |
2-[2-[(6-bromo-2,1,3-benzoxadiazol-4-yl)-methylamino]ethyl-methylamino]ethanol |
InChI |
InChI=1S/C12H17BrN4O2/c1-16(5-6-18)3-4-17(2)11-8-9(13)7-10-12(11)15-19-14-10/h7-8,18H,3-6H2,1-2H3 |
InChI 键 |
UGKAOJCGSGVMPJ-UHFFFAOYSA-N |
规范 SMILES |
CN(CCN(C)C1=CC(=CC2=NON=C12)Br)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate](/img/structure/B11048821.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate](/img/structure/B11048829.png)
![3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048836.png)
![4-Hydroxy-3-(2-thienylcarbonyl)-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B11048837.png)
![N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11048840.png)
![3-(4-Chlorobenzoyl)-4-hydroxy-5H-spiro[furan-2,3'-indole]-2',5(1'H)-dione](/img/structure/B11048842.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)-2-phenylacetamide](/img/structure/B11048868.png)
![N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11048869.png)
![4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone](/img/structure/B11048872.png)
![N,4-bis(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11048873.png)
![3-tert-butyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11048881.png)
![2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11048882.png)
